molecular formula C14H12N4OS B14913139 2-amino-N'-(1,3-benzothiazol-2-yl)benzohydrazide

2-amino-N'-(1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B14913139
M. Wt: 284.34 g/mol
InChI Key: BUBDHXBVVJYUJH-UHFFFAOYSA-N
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Description

2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide is a heterocyclic compound that contains both benzothiazole and benzohydrazide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzothiazole with benzohydrazide under acidic or basic conditions. One common method includes the reaction of 2-aminobenzothiazole with benzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Green chemistry approaches, such as microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide is unique due to its dual functionality, combining the properties of both benzothiazole and benzohydrazide moieties. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

2-amino-N'-(1,3-benzothiazol-2-yl)benzohydrazide

InChI

InChI=1S/C14H12N4OS/c15-10-6-2-1-5-9(10)13(19)17-18-14-16-11-7-3-4-8-12(11)20-14/h1-8H,15H2,(H,16,18)(H,17,19)

InChI Key

BUBDHXBVVJYUJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=NC3=CC=CC=C3S2)N

Origin of Product

United States

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